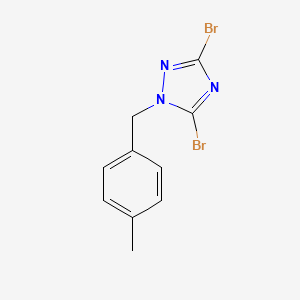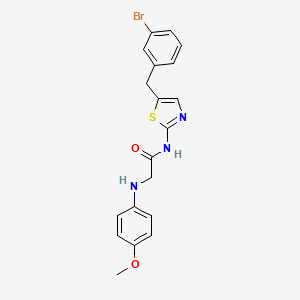
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of thiazole-based molecules, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. In drug discovery, it has been screened as a potential lead compound for the development of novel drugs targeting various diseases, including cancer, bacterial infections, and fungal infections. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or proteins involved in key cellular processes, such as cell division and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, there are also some limitations associated with this compound. For example, it is not very soluble in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide. One area of interest is the development of novel derivatives of this compound with improved biological activities and pharmacological properties. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a fluorescent probe for metal ion detection. Furthermore, this compound could be evaluated for its potential applications in other fields, such as materials science and environmental chemistry. Overall, this compound is a promising compound with significant potential for various scientific applications.
Métodos De Síntesis
The synthesis of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide involves the reaction of 2-aminothiazole with 3-bromobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyaniline in the presence of a coupling agent. The final product is obtained after purification by column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-7-5-15(6-8-16)21-12-18(24)23-19-22-11-17(26-19)10-13-3-2-4-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGXRGDEQYEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

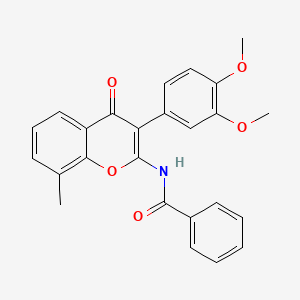
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
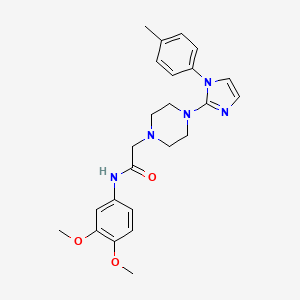
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)


![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)
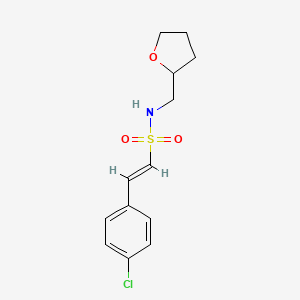
![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)
